molecular formula C9H10BrF3N2 B2567546 3-Bromo-2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole CAS No. 2091764-49-5

3-Bromo-2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B2567546
CAS No.: 2091764-49-5
M. Wt: 283.092
InChI Key: QDEKBFZGFLXOJY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoroethyl group and the electrophilic bromine atom. It could potentially undergo reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoroethyl group could increase its lipophilicity, potentially affecting its solubility and stability .

Scientific Research Applications

Synthesis and Structural Characterization

Indazole derivatives, including 3-Bromo-2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazole, are of interest due to their structural diversity and potential biological activities. The synthesis of these compounds often involves innovative methods to achieve functionalized indazoles. For example, a study on the structure of fluorinated indazoles has determined the effects of replacing a hydrogen atom with a fluorine atom on the supramolecular structure of NH-indazoles through X-ray crystallography and multinuclear magnetic resonance spectroscopy (Teichert et al., 2007). Additionally, efficient methods for the synthesis of substituted tetrahydroindazole derivatives have been developed, showcasing the chemical versatility and potential for diverse applications of these compounds (Polo et al., 2016).

Chemical Properties and Reactions

The exploration of chemical reactions involving indazole derivatives is crucial for understanding their reactivity and potential as intermediates in organic synthesis. Studies have detailed various reactions, such as the copper-catalyzed one-pot synthesis of 2H-indazoles, which demonstrates the compound's role in facilitating bond formations (Kumar et al., 2011). Furthermore, the palladium-catalyzed synthesis of annulated 2H-indazoles highlights the ability to create complex molecules through C-H bond activations, pointing towards the compound's utility in advanced organic synthesis (Laleu & Lautens, 2008).

Biological Activity Potential

While direct studies on the biological activities of this compound may be scarce, research on similar compounds reveals the potential for biological applications. For instance, novel indazole-linked triazoles have shown significant antifungal activity, suggesting potential use in developing antifungal agents (Park et al., 2007). This indicates that structurally similar compounds like this compound may also possess promising biological properties.

Future Directions

The study and application of this compound could potentially be a novel area of research. Its unique structure could make it interesting for various fields, including medicinal chemistry, materials science, and synthetic chemistry .

Properties

IUPAC Name

3-bromo-2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF3N2/c10-8-6-3-1-2-4-7(6)14-15(8)5-9(11,12)13/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEKBFZGFLXOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=C2C1)Br)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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